![molecular formula C13H11FO2 B6373145 3-Fluoro-4-(2-methoxyphenyl)phenol, 95% CAS No. 1261943-87-6](/img/structure/B6373145.png)
3-Fluoro-4-(2-methoxyphenyl)phenol, 95%
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Overview
Description
3-Fluoro-4-(2-methoxyphenyl)phenol, 95% (3-FMP) is a synthetic compound with a wide range of applications in scientific research. It belongs to the class of organic compounds known as phenols, which are characterized by the presence of a hydroxyl group attached to an aromatic ring. 3-FMP is a colorless solid with a melting point of 155-156 °C and a boiling point of 250 °C. It is soluble in water and organic solvents, making it an ideal compound for a variety of laboratory experiments.
Mechanism of Action
3-Fluoro-4-(2-methoxyphenyl)phenol, 95% acts as an electrophile in organic synthesis, meaning it is capable of donating electrons to other molecules. This allows it to react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form new compounds. It can also be used to synthesize a variety of organic compounds, such as aldehydes, ketones, and esters.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methoxyphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. In addition, it has been shown to have anti-bacterial and anti-viral properties. Furthermore, 3-Fluoro-4-(2-methoxyphenyl)phenol, 95% has been shown to have a protective effect against the toxic effects of certain drugs, such as the anti-cancer drug lapatinib.
Advantages and Limitations for Lab Experiments
3-Fluoro-4-(2-methoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound, meaning it is not easily degraded by air or light. In addition, it is soluble in both water and organic solvents, making it an ideal compound for a variety of laboratory experiments. However, 3-Fluoro-4-(2-methoxyphenyl)phenol, 95% is a relatively expensive compound, making it less than ideal for large-scale experiments.
Future Directions
There are a number of potential future directions for the use of 3-Fluoro-4-(2-methoxyphenyl)phenol, 95% in scientific research. It could be used in the synthesis of a variety of pharmaceuticals and organic compounds, such as aldehydes, ketones, and esters. In addition, it could be used to synthesize photoluminescent materials and organic fluorophores. Furthermore, 3-Fluoro-4-(2-methoxyphenyl)phenol, 95% could be used to develop new anti-cancer drugs, as well as to develop new anti-viral and anti-bacterial agents. Finally, 3-Fluoro-4-(2-methoxyphenyl)phenol, 95% could be used to study the biochemical and physiological effects of other compounds, such as the toxic effects of certain drugs.
Synthesis Methods
3-Fluoro-4-(2-methoxyphenyl)phenol, 95% can be synthesized through a reaction between 4-fluorophenol and 2-methoxybenzaldehyde. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a colorless solid with a melting point of 155-156 °C and a boiling point of 250 °C.
Scientific Research Applications
3-Fluoro-4-(2-methoxyphenyl)phenol, 95% is widely used in scientific research due to its wide range of applications. It has been used in the synthesis of a variety of organic compounds, such as 3-fluoro-4-methoxybenzaldehyde and 3-fluoro-4-methoxybenzyl alcohol. It has also been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib. In addition, 3-Fluoro-4-(2-methoxyphenyl)phenol, 95% can be used in the synthesis of photoluminescent materials and organic fluorophores.
properties
IUPAC Name |
3-fluoro-4-(2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPVDKNYUZWHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684151 |
Source
|
Record name | 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-87-6 |
Source
|
Record name | 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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